molecular formula C18H25BrN2O5S B3601879 ethyl 1-[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate

ethyl 1-[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate

Cat. No.: B3601879
M. Wt: 461.4 g/mol
InChI Key: CBRYXVRIEVXTLD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a common structure in many pharmaceuticals due to its ability to readily form salts and its basicity. The molecule also contains a carboxylate ester group, a sulfonyl group, and a phenyl ring with a bromo and a methyl substituent .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the phenyl ring with its substituents. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular formula of this compound is C18H26N2O5S, with an average mass of 382.474 Da and a monoisotopic mass of 382.156250 Da . The presence of different functional groups will greatly influence its three-dimensional structure and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the ester could undergo hydrolysis, the bromine atom on the phenyl ring could be involved in electrophilic aromatic substitution reactions, and the piperidine ring could participate in reactions typical for secondary amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and optimized for potential use as a therapeutic agent .

Properties

IUPAC Name

ethyl 1-[2-(4-bromo-3-methyl-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrN2O5S/c1-4-26-18(23)14-7-9-20(10-8-14)17(22)12-21(27(3,24)25)15-5-6-16(19)13(2)11-15/h5-6,11,14H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRYXVRIEVXTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)Br)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate
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ethyl 1-[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate

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